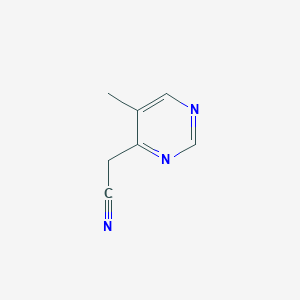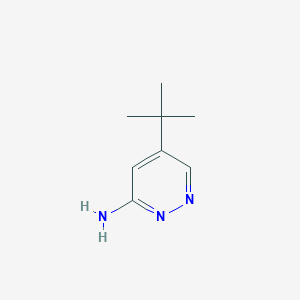
5-(tert-Butyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)pyridazin-3-amine is a heterocyclic compound containing a pyridazine ring substituted with a tert-butyl group at the 5-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers good functional group compatibility and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide for oxidation , reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
5-(tert-Butyl)pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Pyridazine derivatives are explored for their potential as therapeutic agents due to their diverse biological activities.
Agrochemicals: The compound can be used in the development of agrochemicals with herbicidal and pesticidal properties.
Materials Science: Pyridazine derivatives are also investigated for their potential use in materials science, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(tert-Butyl)pyridazin-3-amine include other pyridazine derivatives such as pyridazinone and pyridazine-based agrochemicals .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 5-position and the amine group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-tert-butylpyridazin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-10-5-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
NBTCSBYQSRYVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
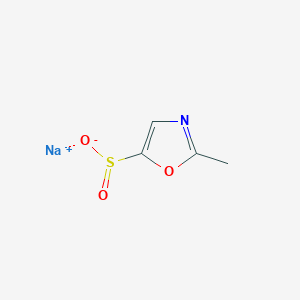
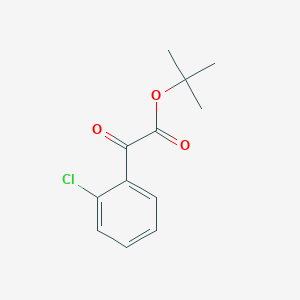
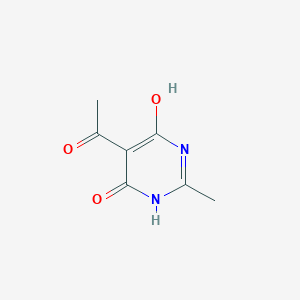
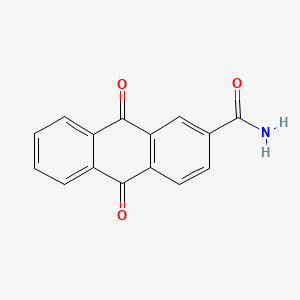

![(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13119495.png)
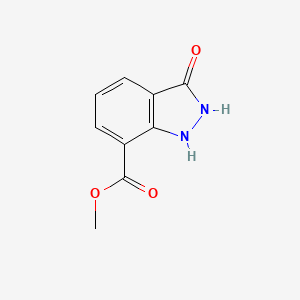
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)

![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
